Cas no 107203-08-7 (Cyclohexanone, 3-(4-methoxyphenyl)-)

Cyclohexanone, 3-(4-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 3-(4-methoxyphenyl)-
- 3-(4-methoxyphenyl)cyclohexan-1-one
- DTXSID30475065
- SCHEMBL716437
- VEETYWFTVNETTL-UHFFFAOYSA-N
- AKOS013844945
- 3-p-methoxyphenylcyclohexanone
- 3-(4-Methoxyphenyl)cyclohexanone
- 107203-08-7
-
- インチ: InChI=1S/C13H16O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h5-8,11H,2-4,9H2,1H3
- InChIKey: VEETYWFTVNETTL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2CCCC(=O)C2
計算された属性
- せいみつぶんしりょう: 204.11500
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 26.30000
- LogP: 2.92190
Cyclohexanone, 3-(4-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019124529-250mg |
3-(4-Methoxyphenyl)cyclohexanone |
107203-08-7 | 95% | 250mg |
192.50 USD | 2021-06-16 | |
Alichem | A019124529-1g |
3-(4-Methoxyphenyl)cyclohexanone |
107203-08-7 | 95% | 1g |
$455.52 | 2023-09-04 | |
Alichem | A019124529-100mg |
3-(4-Methoxyphenyl)cyclohexanone |
107203-08-7 | 95% | 100mg |
$125.00 | 2023-09-04 |
Cyclohexanone, 3-(4-methoxyphenyl)- 関連文献
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Wen-Bin Yi,Xin Huang,Chun Cai,Wei Zhang Green Chem. 2012 14 3185
Cyclohexanone, 3-(4-methoxyphenyl)-に関する追加情報
Cyclohexanone, 3-(4-methoxyphenyl)- and Its Significance in Modern Chemical Research
Cyclohexanone, 3-(4-methoxyphenyl)-, with the CAS number 107203-08-7, is a compound of considerable interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone core substituted with a 4-methoxyphenyl group, has garnered attention due to its unique structural and functional properties. The presence of the methoxy group on the phenyl ring introduces both electronic and steric effects that can influence the compound's reactivity and potential applications.
The synthesis of Cyclohexanone, 3-(4-methoxyphenyl)- typically involves multi-step organic reactions, often starting from readily available precursors such as cyclohexanone and 4-methoxybenzaldehyde. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's versatility and the growing sophistication of modern chemical synthesis techniques.
In recent years, Cyclohexanone, 3-(4-methoxyphenyl)- has been explored for its potential in various pharmaceutical applications. Its structural motif is reminiscent of many bioactive molecules, suggesting that it could serve as a valuable scaffold for drug discovery. Specifically, the combination of the cyclohexanone ring and the methoxyphenyl group may confer properties such as lipophilicity and metabolic stability, which are crucial for drug candidates.
One of the most promising areas of research involving Cyclohexanone, 3-(4-methoxyphenyl)- is its role in developing novel therapeutic agents. Studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. For instance, modifications to the methoxyphenyl group have been shown to modulate binding interactions with biological targets, offering a pathway to design more effective treatments.
The pharmacological potential of Cyclohexanone, 3-(4-methoxyphenyl)- has also been investigated in the context of anti-inflammatory and antioxidant therapies. The compound's ability to interact with various cellular pathways suggests that it could be utilized to develop new strategies for managing chronic inflammatory conditions. Additionally, its antioxidant properties may contribute to protecting against oxidative stress-related diseases.
From a chemical biology perspective, Cyclohexanone, 3-(4-methoxyphenyl)- serves as an interesting model for understanding structure-activity relationships. By studying how different substituents affect its biological activity, researchers can gain insights into the molecular mechanisms underlying drug action. This knowledge is invaluable for designing molecules with enhanced efficacy and reduced side effects.
The analytical characterization of Cyclohexanone, 3-(4-methoxyphenyl)- is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed structural information that is essential for both synthetic chemists and medicinal researchers.
In conclusion, Cyclohexanone, 3-(4-methoxyphenyl)- (CAS no. 107203-08-7) represents a significant compound in contemporary chemical research. Its unique structure and functional properties make it a valuable candidate for further exploration in pharmaceutical development. As synthetic methodologies continue to advance, the potential applications of this molecule are likely to expand, offering new opportunities for therapeutic innovation.
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